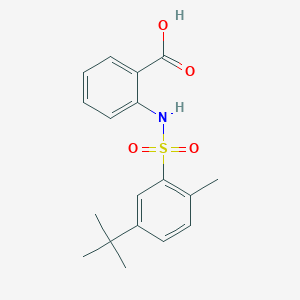![molecular formula C7H12ClN3O B2414572 {6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl}methanamine hydrochloride CAS No. 2197057-59-1](/img/structure/B2414572.png)
{6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl}methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
{6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl}methanamine hydrochloride is a useful research compound. Its molecular formula is C7H12ClN3O and its molecular weight is 189.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Regiocontrolled Synthesis
A method for synthesizing 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines, which is related to the queried compound, was developed using commercially available pyrazoles. This process involves multiple steps and enables the construction of fused heterocyclic scaffolds with various substitution patterns, highlighting the compound's versatility as a synthetic building block (Lindsay-Scott & Rivlin-Derrick, 2019).
Efficient Synthesis Methods
Novel synthesis methods for producing 6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine derivatives were developed. These methods show good to excellent yields and involve an intramolecular etherification process, demonstrating the compound's reactivity and potential for efficient large-scale production (Abonía et al., 2010).
Optimized Synthesis for Medicinal Application
An improved synthesis method for 3-(hetero)aryl pyrazolo[1,5-a]pyridines was developed, including a novel boronic ester related to the queried compound. This method is applicable to high throughput chemistry and large-scale synthesis, indicating its significance in medicinal chemistry (Bethel et al., 2012).
Potential Medical Applications
PDE-4B Inhibitors for CNS Diseases
Compounds including the queried structure have been identified as selective inhibitors of Phosphodiesterase 4B (PDE-4B). These compounds could be useful in treating central nervous system diseases, metabolic disorders, autoimmune, and inflammatory diseases, showcasing potential therapeutic applications (Abdel-Magid, 2017).
Synthesis and Pharmacological Activities
The queried compound's derivatives, such as pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives, were synthesized and evaluated for their antioxidant and anticancer activities. This indicates the compound's potential in developing new chemotherapeutic agents (Mahmoud, El-Bordany, & Elsayed, 2017).
Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Derivatives of the queried compound, particularly pyrazolo[3,4-d]pyrimidin-4-ones, have been tested for antitumor activity, with several showing promising results against human breast adenocarcinoma cell lines. This underscores its potential role in cancer research (Abdellatif et al., 2014).
Neuroprotective Effects Against Acute Ischemic Injury
A novel small-molecule compound structurally related to the queried compound showed strong neuroprotective effects against acute ischemic injury by inhibiting oxidative stress, suggesting potential applications in stroke treatment (Ni et al., 2018).
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c8-5-6-4-7-10(9-6)2-1-3-11-7;/h4H,1-3,5,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKGJTITISCKAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)CN)OC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methylbenzenesulfonamide](/img/structure/B2414489.png)
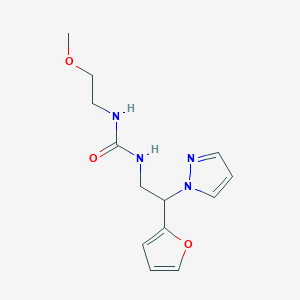
![4-(6-((3-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2414496.png)
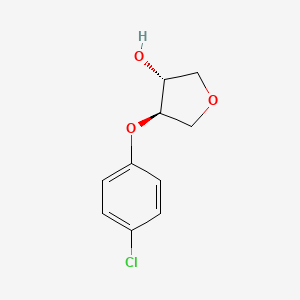
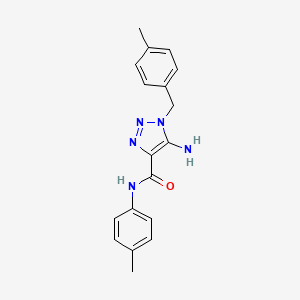


![2-(Difluoromethyl)thieno[2,3-b]thiophene-5-carboxylic acid](/img/structure/B2414505.png)

![3-amino-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2414507.png)

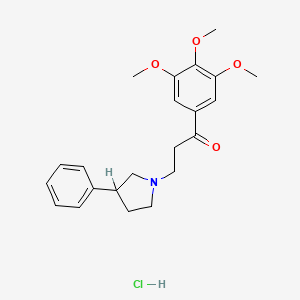
![[4-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B2414511.png)
